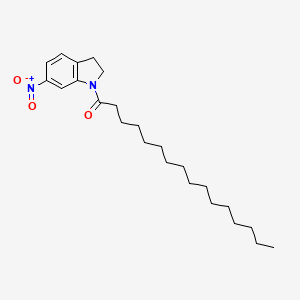![molecular formula C19H22O5 B5072736 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde](/img/structure/B5072736.png)
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C19H22O5 It is a benzaldehyde derivative characterized by the presence of multiple ethoxy and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves the reaction of 3-ethoxyphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-(3-ethoxyphenoxy)ethoxy]ethanol. Finally, this compound undergoes a formylation reaction using a formylating agent such as paraformaldehyde or formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid.
Reduction: 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and phenoxy groups may also contribute to its overall biological activity by enhancing its solubility and facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
- 4-Ethoxy-2-hydroxy-benzaldehyde
Uniqueness
2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific arrangement of ethoxy and phenoxy groups, which may confer distinct chemical and biological properties compared to similar compounds
Propriétés
IUPAC Name |
2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-2-22-17-7-5-8-18(14-17)23-12-10-21-11-13-24-19-9-4-3-6-16(19)15-20/h3-9,14-15H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYUSGHLGQNLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-difluorophenyl)-N'-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5072653.png)
![N-formyl-3-methyl-N-(2-methylphenyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5072662.png)
![Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B5072670.png)
![2,6-dibromo-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5072672.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea](/img/structure/B5072675.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5072707.png)
![2-[[4-anilino-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B5072713.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-chloro-2-methylphenyl)acetamide]](/img/structure/B5072717.png)


![Diethyl 2-[4-(2-chlorophenoxy)butyl]propanedioate](/img/structure/B5072750.png)
![N-[1-(propan-2-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B5072754.png)
![2-(4-FLUOROPHENOXY)-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5072765.png)
